L-Kynurenine-13C4,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Kynurenine-13C4,15N2 is a stable isotope-labeled compound of L-Kynurenine, which is a metabolite of the amino acid L-Tryptophan. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. L-Kynurenine is known to be an agonist of the aryl hydrocarbon receptor and plays a significant role in the kynurenine pathway, which is involved in the metabolism of L-Tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Kynurenine-13C4,15N2 is synthesized by incorporating stable isotopes of carbon-13 and nitrogen-15 into the L-Kynurenine molecule. The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to achieve high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized for high yield and purity, and it includes rigorous quality control measures to ensure the consistency and reliability of the final product. The production process may also involve the use of specialized equipment and techniques to handle the labeled compounds safely .
Chemical Reactions Analysis
Types of Reactions: L-Kynurenine-13C4,15N2 undergoes various chemical reactions, including:
Oxidation: L-Kynurenine can be oxidized to form kynurenic acid.
Reduction: It can be reduced to form other metabolites in the kynurenine pathway.
Substitution: Functional groups on the L-Kynurenine molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of catalysts and specific solvents.
Major Products:
Kynurenic Acid: Formed through oxidation.
Anthranilic Acid: Another product of the kynurenine pathway.
3-Hydroxykynurenine: Formed through hydroxylation.
Scientific Research Applications
L-Kynurenine-13C4,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway.
Biology: Helps in studying the role of L-Kynurenine in cellular processes and its interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cancer.
Industry: Used in the development of new drugs and in the study of drug metabolism.
Mechanism of Action
L-Kynurenine-13C4,15N2 exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. Upon binding to this receptor, it activates a signaling pathway that leads to various cellular responses. Additionally, L-Kynurenine can be converted into other metabolites, such as kynurenic acid, which have their own biological activities. These metabolites can interact with different molecular targets, including glutamate receptors and G protein-coupled receptors, influencing processes such as neuroprotection and immune modulation .
Comparison with Similar Compounds
Kynurenic Acid: A metabolite of L-Kynurenine with neuroprotective properties.
3-Hydroxykynurenine: Another metabolite involved in the kynurenine pathway.
Anthranilic Acid: A product of the kynurenine pathway with distinct biological activities.
Uniqueness: L-Kynurenine-13C4,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the dynamics of the kynurenine pathway is crucial .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-4-(2-(15N)azanylphenyl)-4-oxo(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i5+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
YGPSJZOEDVAXAB-FQKODVLFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH2])[15NH2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.